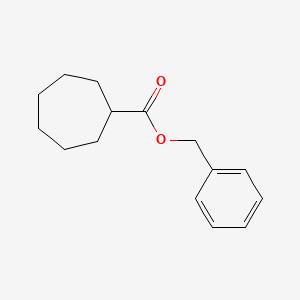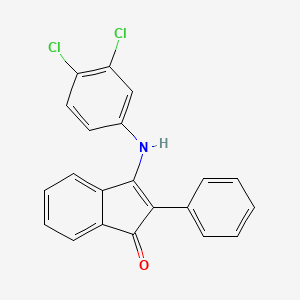![molecular formula C23H24FN3O5S B2706603 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate CAS No. 1351599-14-8](/img/structure/B2706603.png)
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This could potentially be a step in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a piperidine ring, a thioether group, and a ketone group. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of other functional groups in the molecule could potentially alter these properties.科学的研究の応用
Supramolecular Chemistry and Coordination Polymers
The bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene (commonly referred to as “bix”) has been explored by researchers to synthesize functional coordination polymers (CPs) . These CPs are fascinating materials with diverse applications due to their unique structural properties. Let’s explore some of these applications:
a. Gas Adsorption and Separation: CPs based on bix can exhibit high surface areas and tunable pore sizes. Researchers have investigated their potential for gas adsorption and separation, including capturing greenhouse gases, such as carbon dioxide (CO₂), and selectively adsorbing other gases like hydrogen or methane.
b. Catalysis: Bix-based CPs can serve as heterogeneous catalysts. Their porous structures allow for efficient substrate binding and reaction sites. Researchers have explored their use in various catalytic processes, such as organic transformations, oxidation reactions, and photocatalysis.
c. Luminescent Materials: Bix-containing CPs often exhibit luminescent properties. These materials can be used in optoelectronic devices, sensors, and imaging applications. By tuning the ligand and metal ions, researchers can design CPs with specific emission wavelengths and quantum yields.
d. Drug Delivery: The porous nature of CPs allows for guest molecule encapsulation. Bix-based CPs have been investigated as drug carriers, enabling controlled release and targeted delivery of therapeutic agents. Their stability and biocompatibility make them promising candidates for drug delivery systems.
e. Metal Ion Sensing: Bix ligands can coordinate with metal ions, leading to the formation of CPs with metal centers. These CPs can act as metal ion sensors, detecting specific ions in solution. Researchers have explored their use in environmental monitoring and medical diagnostics.
f. Photocatalysis: Bix-based CPs can harness light energy for chemical transformations. Their semiconducting properties make them suitable for photocatalytic reactions, such as water splitting, pollutant degradation, and organic synthesis.
Safety Considerations
While 4-(1H-imidazol-1-yl)benzoic acid (the compound ) has relatively high safety profiles, it’s essential to follow laboratory safety protocols. Avoid inhalation, skin contact, or ingestion during handling. Additionally, prevent contact with strong oxidizing agents .
作用機序
Target of action
The compound contains a benzimidazole moiety, which is a key component of many bioactive heterocyclic compounds and is of wide interest because of its diverse biological and clinical applications . It also contains a piperidin-4-ol moiety, which has been evaluated for potential treatment of HIV .
Mode of action
Piperidin-4-ol derivatives have been evaluated for their antagonistic activities on the CCR5 receptor, which is essential for HIV-1 entry .
Biochemical pathways
Benzimidazole derivatives have been screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Result of action
Given the biological activities associated with benzimidazole derivatives, it could potentially have a wide range of effects .
特性
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS.C2H2O4/c22-17-5-7-18(8-6-17)27-14-21(26)24-11-9-16(10-12-24)13-25-15-23-19-3-1-2-4-20(19)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDAJWOLFHGJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)


![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)


![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)